5-(5-Bromo-2-methylphenyl)-1,3-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(5-bromo-2-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-8(11)4-9(7)10-5-12-6-13-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIBBBIPELZHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 5 Bromo 2 Methylphenyl 1,3 Oxazole
Classical and Established Synthetic Pathways
The foundational methods for oxazole (B20620) synthesis have been refined over decades, providing reliable, albeit sometimes harsh, routes to this important heterocyclic core. These pathways typically involve the cyclization and dehydration of acyclic precursors.
Robinson-Gabriel Synthesis and Its Adaptations for Substituted Oxazoles
The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone. wikipedia.org Named after Sir Robert Robinson and Siegmund Gabriel, who described it in 1909 and 1910, this reaction remains a fundamental approach for preparing substituted oxazoles. wikipedia.org
To synthesize 5-(5-Bromo-2-methylphenyl)-1,3-oxazole via this method, the key precursor would be an N-(5-bromo-2-methylbenzoyl)amino ketone. The reaction proceeds through the protonation of the acylamino keto moiety, which facilitates cyclization. The final step is a dehydration event, driven by a cyclodehydrating agent, to form the aromatic oxazole ring. ijpsonline.com The choice of dehydrating agent is critical; while agents like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃) can be used, they often result in low yields. ijpsonline.com The use of polyphosphoric acid has been shown to improve yields to a more moderate 50-60%. ijpsonline.com
Table 1: Key Aspects of the Robinson-Gabriel Synthesis
| Feature | Description |
|---|---|
| Precursor | 2-Acylamino-ketone |
| Key Steps | Intramolecular Cyclization, Dehydration |
| Catalyst/Reagent | Cyclodehydrating agent (e.g., H₂SO₄, POCl₃, Polyphosphoric Acid) |
| Substitution Pattern | Primarily yields 2,5-disubstituted or polysubstituted oxazoles |
Bredereck Reaction Utilizing α-Haloketone Precursors
The Bredereck reaction offers an efficient and economical pathway to oxazoles by reacting α-haloketones with amides. ijpsonline.com Specifically for the synthesis of oxazoles with an unsubstituted C2 position, formamide (B127407) is the reagent of choice. slideshare.netresearchgate.net
For the target compound, this compound, the synthesis would commence with an α-haloketone derived from 5-bromo-2-methylacetophenone. This precursor would then be treated with formamide. The reaction mechanism involves the initial formation of an intermediate by the reaction of the α-haloketone with the amide, followed by cyclization and dehydration to yield the final oxazole product. This method is noted for its efficiency and cost-effectiveness in producing 2,4-disubstituted oxazoles. ijpsonline.com
Fischer Oxazole Synthesis and Related Cyclization Strategies
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is one of the earliest methods for producing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgresearchgate.net
To apply this to the synthesis of this compound, the "5-bromo-2-methylphenyl" moiety would need to be incorporated into one of the starting materials. For instance, the reaction could proceed between an appropriate cyanohydrin and 5-bromo-2-methylbenzaldehyde. The process is essentially a dehydration reaction that occurs under mild conditions, with the oxazole product often precipitating from the reaction mixture as its hydrochloride salt. wikipedia.org While typically employed for aromatic precursors, aliphatic compounds have also been used successfully. wikipedia.org
Van Leusen Synthesis for 5-Substituted Oxazoles
The Van Leusen synthesis, developed in 1972, is a particularly powerful method for preparing 5-substituted oxazoles. ijpsonline.comnih.gov This makes it highly relevant for the synthesis of the target compound. The reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) as precursors under mild, basic conditions. ijpsonline.comwikipedia.org
The synthesis of this compound would involve the reaction of 5-bromo-2-methylbenzaldehyde with TosMIC. The mechanism is a two-step [3+2] cycloaddition. nih.gov The deprotonated TosMIC acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline (B21484). nih.gov The final step is the elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the 5-substituted oxazole product. ijpsonline.comnih.gov This one-pot reaction is widely used due to its versatility and mild conditions. nih.gov
Table 2: Comparison of Classical Oxazole Syntheses
| Synthesis Method | Key Precursors | Typical Substitution Pattern | Advantages |
|---|---|---|---|
| Robinson-Gabriel | 2-Acylamino-ketone | 2,5-Disubstituted | Well-established, versatile |
| Bredereck | α-Haloketone, Amide | 2,4-Disubstituted | Efficient, economical |
| Fischer | Cyanohydrin, Aldehyde | 2,5-Disubstituted | Historical significance, mild conditions |
| Van Leusen | Aldehyde, TosMIC | 5-Substituted | Excellent for 5-substituted oxazoles, mild conditions |
Modern and Regioselective Synthetic Approaches
Contemporary organic synthesis has focused on developing more efficient, selective, and environmentally benign methods. For oxazole synthesis, palladium-catalyzed cross-coupling reactions represent a significant advancement.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed C-H activation and cross-coupling reactions have emerged as a versatile strategy for the direct functionalization of heterocyclic cores. preprints.org These methods avoid the need for pre-functionalized starting materials, which is often required in traditional cross-coupling reactions like the Suzuki or Stille couplings. preprints.org
For the synthesis of this compound, a direct arylation approach could be envisioned. This would involve the palladium-catalyzed reaction between a simple 1,3-oxazole and an aryl halide, such as 1,5-dibromo-2-methylbenzene. The reaction selectively forms a carbon-carbon bond at the C5 position of the oxazole ring. nih.gov Recent studies have highlighted procedures using anisole as a greener solvent and benzoic acid as a beneficial additive for the C-5 arylation of azoles. nih.gov This approach offers a highly regioselective and atom-economical route to the desired 5-aryl oxazole derivative. preprints.orgnih.gov
Complementary C-2 and C-5 Arylation Strategies
Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions as it avoids the pre-functionalization of one of the coupling partners. For the oxazole ring, direct arylation can be selectively directed to either the C-2 or C-5 position, depending on the reaction conditions. nih.govacs.orgorganic-chemistry.org
To synthesize this compound, a C-5 selective direct arylation of an unsubstituted or C-2 substituted oxazole with 1,4-dibromo-2-methylbenzene would be the desired pathway. The regioselectivity between the C-2 and C-5 positions of the oxazole ring is highly dependent on the choice of palladium catalyst, ligand, and solvent. nih.govorganic-chemistry.org Generally, C-5 arylation is favored in polar aprotic solvents like DMF or DMA, while C-2 arylation is preferred in nonpolar solvents such as toluene or dioxane. nih.govorganic-chemistry.org The choice of phosphine ligand also plays a critical role in directing the selectivity.
| Position | Catalyst | Ligand | Base | Solvent | Typical Arylating Agent |
|---|---|---|---|---|---|
| C-5 | Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | DMA | Aryl Bromide |
| C-2 | Pd(OAc)₂ | P(t-Bu)₃·HBF₄ | KOAc | Toluene | Aryl Bromide |
Copper-Catalyzed Cyclization and Oxidative Methods
Copper-catalyzed reactions provide a valuable alternative to palladium-based methods for the synthesis of oxazoles. One prominent approach is the copper-catalyzed oxidative cyclization of enamides, which can be formed in situ from a β-diketone and an arylamide. rsc.org For the synthesis of this compound, this would involve the reaction of a suitable β-ketoamide precursor.
Another copper-catalyzed method involves the intramolecular cyclization of N-vinylamides, which can be prepared from the corresponding vinyl halides. This approach allows for the construction of highly substituted oxazoles. jetir.org The reaction conditions typically involve a copper(I) or copper(II) salt as the catalyst and an oxidant.
| Method | Copper Catalyst | Oxidant | Solvent | Starting Materials | Typical Yield (%) |
|---|---|---|---|---|---|
| Oxidative Cyclization of Enamides | Cu(OAc)₂ or CuBr | O₂ or K₂S₂O₈ | MeCN or DMF | β-Diketone and Amide | 60-85 |
| Intramolecular Cyclization of N-Vinylamides | CuI | I₂ | DMF | Vinyl Halide and Amide | 70-90 |
Regiocontrolled Lithiation and Electrophilic Bromination of Oxazole Rings
Regiocontrolled lithiation of the oxazole ring followed by quenching with an electrophile is a powerful strategy for the synthesis of substituted oxazoles. The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. Therefore, direct deprotonation typically occurs at the C-2 position. However, by employing specific directing groups or by using carefully controlled reaction conditions, lithiation at other positions can be achieved.
For the synthesis of a 5-substituted oxazole, one could start with an oxazole that is already substituted at the C-2 position to direct lithiation to the C-5 position. Alternatively, a "halogen dance" reaction can be utilized, where a 5-bromooxazole is treated with a strong base like lithium diisopropylamide (LDA), leading to deprotonation at C-4 and subsequent isomerization to the more stable 5-lithio-4-bromooxazole. nih.gov This intermediate can then react with an electrophile.
To introduce the bromine atom at the desired position on the phenyl ring, electrophilic aromatic bromination of a precursor molecule, 5-(2-methylphenyl)-1,3-oxazole, could be performed. The regioselectivity of this bromination would be directed by the activating methyl group and the deactivating oxazole ring.
Cycloisomerization Reactions of Propargylic Amides
The cycloisomerization of propargylic amides is a highly efficient and atom-economical method for the synthesis of oxazoles. This reaction can be catalyzed by various transition metals (such as gold, platinum, or zinc), as well as by Brønsted acids or even silica gel under mild conditions. d-nb.infonih.govorganic-chemistry.org
To synthesize this compound via this route, one would need to prepare the corresponding propargylic amide precursor, N-(1-(5-bromo-2-methylphenyl)prop-2-yn-1-yl)formamide. The subsequent cycloisomerization would then furnish the desired oxazole.
Scheme 2: General scheme for the cycloisomerization of a propargylic amide to a 5-substituted-1,3-oxazole.
| Catalyst | Solvent | Temperature | Advantages |
|---|---|---|---|
| AuCl₃/AuCl | DCM or MeCN | Room Temperature | High efficiency and mild conditions. researchgate.net |
| Zn(OTf)₂ | Toluene | 80-100 °C | Lewis acid catalysis, good functional group tolerance. fao.org |
| p-TsOH | Toluene | Reflux | Brønsted acid catalysis, cost-effective. organic-chemistry.org |
| Silica Gel | DCM | Room Temperature | Mild, metal-free conditions. |
Mechanistic Investigations of Reaction Pathways in this compound Formation
The formation of this compound via the aforementioned synthetic routes involves distinct and well-studied reaction mechanisms.
In the Suzuki-Miyaura coupling , the catalytic cycle is generally accepted to proceed through three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 5-bromooxazole, forming a Pd(II) intermediate.
Transmetalation: The aryl group from the (5-bromo-2-methylphenyl)boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
For direct C-H arylation , the mechanism is more complex and can vary depending on the reaction conditions. The concerted metalation-deprotonation (CMD) pathway is often proposed for C-5 arylation, where the C-H bond cleavage and palladation occur in a single step with the assistance of a ligand or base. organic-chemistry.org In contrast, C-2 arylation may proceed through a direct deprotonation mechanism due to the higher acidity of the C-2 proton. beilstein-journals.org
The copper-catalyzed oxidative cyclization is believed to proceed through a radical pathway. For instance, in the cyclization of enamides, the copper(II) catalyst can abstract an electron from the enamide to form a radical cation, which then undergoes cyclization and subsequent oxidation to afford the oxazole ring. jetir.org
The cycloisomerization of propargylic amides catalyzed by gold is proposed to involve the π-activation of the alkyne by the gold catalyst. This is followed by an intramolecular 5-exo-dig nucleophilic attack of the amide oxygen onto the activated alkyne, leading to the formation of a vinyl-gold intermediate. Subsequent protodeauration and isomerization yield the final oxazole product. researchgate.net Brønsted acid-catalyzed cycloisomerization follows a similar pathway, with protonation of the alkyne initiating the cyclization. d-nb.info
Optimization of Synthetic Conditions and Yield Enhancement Strategies
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound.
For the Suzuki-Miyaura coupling , key parameters to optimize include:
Catalyst and Ligand: Screening different palladium catalysts and phosphine ligands is crucial. Electron-rich and bulky ligands often improve the efficiency of the oxidative addition and reductive elimination steps.
Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield. A systematic screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent mixtures (e.g., dioxane/water, toluene/water) is recommended. researchgate.net
Temperature and Reaction Time: Microwave irradiation can often accelerate the reaction and improve yields. nih.gov
In direct C-H arylation , achieving high regioselectivity is the primary goal. Optimization efforts should focus on:
Ligand Selection: The steric and electronic properties of the phosphine ligand are paramount in controlling the C-2 versus C-5 selectivity. nih.govorganic-chemistry.org
Solvent Polarity: As previously mentioned, polar solvents tend to favor C-5 arylation, while nonpolar solvents favor C-2 arylation. nih.govorganic-chemistry.org
Base Strength: The strength of the base can also influence the regiochemical outcome. organic-chemistry.org
For copper-catalyzed methods , optimization involves:
Copper Source and Oxidant: Different copper salts (e.g., CuI, Cu(OAc)₂, CuBr₂) and oxidants (e.g., O₂, TEMPO, K₂S₂O₈) should be screened to identify the most effective combination. rsc.orgamazonaws.com
Additives: The addition of ligands or co-catalysts can sometimes enhance the reaction efficiency.
In the cycloisomerization of propargylic amides , yield enhancement can be achieved by:
Catalyst Choice: While gold catalysts are highly effective, exploring more economical alternatives like zinc or Brønsted acids can be beneficial. d-nb.infofao.org
Reaction Medium: The use of solvents that promote the desired cyclization pathway while minimizing side reactions is important. For instance, hexafluoroisopropanol (HFIP) has been shown to be an effective medium for transition-metal-free cycloisomerization. d-nb.info
By systematically optimizing these parameters, the synthesis of this compound can be achieved with high efficiency and purity.
Role of Catalysts and Ligands
Catalysts and ligands are fundamental in many synthetic routes to oxazoles, playing crucial roles in activating substrates, facilitating bond formation, and controlling regioselectivity. In modern oxazole synthesis, transition metal catalysts are frequently employed, particularly for cross-coupling reactions that attach aryl substituents to the oxazole core.
Key Catalysts in Oxazole Synthesis:
Palladium (Pd) and Nickel (Ni) Catalysts: These are extensively used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. For a compound like this compound, a strategy could involve coupling 5-bromooxazole with a corresponding boronic acid in the presence of a palladium catalyst researchgate.netijpsonline.com.
Copper (Cu) Catalysts: Copper(II) triflate [Cu(OTf)₂] has been shown to be an effective catalyst for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides ijpsonline.com. Copper is also used as a co-catalyst with palladium in direct arylation reactions ijpsonline.com.
Silver (Ag) and Rhodium (Rh) Catalysts: Silver triflate (AgOTf) can be used to promote the cyclization reaction between haloketones and arylamides ijpsonline.com. Rhodium catalysts are utilized in reactions involving diazocarbonyl compounds and nitriles to form the oxazole ring thepharmajournal.com.
Vanadium (V) Catalysts: Research has shown that oxazole structural units themselves can act as ligands for vanadium catalysts in polymerization reactions, indicating the coordinating potential of the oxazole ring which can be relevant in certain catalytic cycles mdpi.com.
The choice of ligand is also critical as it modulates the reactivity and stability of the metal catalyst. For instance, phosphine ligands are commonly used in palladium-catalyzed cross-coupling reactions to enhance catalytic activity.
| Catalyst Type | Specific Example | Role in Synthesis | Reference |
| Palladium/Nickel | Pd(PPh₃)₄ / NiCl₂(dppp) | Suzuki-Miyaura cross-coupling for C-C bond formation. | researchgate.netijpsonline.com |
| Copper | Cu(OTf)₂ | Catalyzes coupling of α-diazoketones with amides. | ijpsonline.com |
| Silver | AgOTf | Promotes cyclization of haloketones and amides. | ijpsonline.com |
| Rhodium | Rh₂(OAc)₄ | Facilitates reaction of diazocarbonyls with nitriles. | thepharmajournal.com |
Solvent Selection and Reaction Atmosphere Control
The selection of an appropriate solvent is critical for reaction success, as it affects reactant solubility, reaction rates, and sometimes the reaction pathway itself. The atmosphere under which a reaction is conducted is equally important, especially when using air- or moisture-sensitive reagents.
Solvent Effects:
Aprotic Solvents: Tetrahydrofuran (THF) is a common solvent, particularly for reactions involving organometallic intermediates like lithium reagents, which are sensitive to protons nih.gov. Other aprotic solvents like ethyl acetate and 1,2-dichloroethane are also employed ijpsonline.comijpsonline.com.
Protic Solvents: Methanol (B129727) is frequently used in the Van Leusen synthesis, often in combination with a base like potassium carbonate semanticscholar.orgnih.govmdpi.comnih.gov.
Ionic Liquids: These have emerged as green solvent alternatives. They can act as both the solvent and a promoter for the reaction and can often be recycled and reused. One-pot Van Leusen syntheses have been successfully carried out in ionic liquids ijpsonline.commdpi.com.
Atmosphere Control: Many reactions in oxazole synthesis, particularly those involving organometallic reagents (e.g., lithiation) or transition metal catalysts (e.g., Suzuki coupling), require an inert atmosphere. This is typically achieved by conducting the reaction under a blanket of nitrogen or argon gas to prevent the decomposition of sensitive reagents and catalysts by oxygen or atmospheric moisture.
| Solvent | Reaction Type | Purpose | Reference |
| Tetrahydrofuran (THF) | Lithiation, Reactions with organometallics | Aprotic, solubilizes reagents, inert. | nih.gov |
| Methanol | Van Leusen Synthesis | Protic solvent, often used with a base. | semanticscholar.orgnih.gov |
| Ionic Liquids (e.g., [bmim]Br) | Van Leusen Synthesis | Green solvent, can be recycled, promotes reaction. | ijpsonline.commdpi.com |
| Dimethylformamide (DMF) | Cyclization | High-boiling polar aprotic solvent. | ijpsonline.com |
Temperature and Pressure Optimization
Temperature and pressure are key physical parameters that are optimized to maximize reaction yield and minimize reaction time.
Temperature: The optimal temperature for oxazole synthesis varies significantly depending on the specific reaction.
Low Temperatures: Reactions involving highly reactive intermediates, such as the lithiation of a bromo-oxazole, are initiated at very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. The temperature is then gradually raised to allow the reaction to proceed to completion nih.gov.
Elevated Temperatures: Many cyclization and cross-coupling reactions require heating. For example, an increase in temperature from 25 °C to 80 °C was found to significantly improve the yield of a 2,4-disubstituted oxazole synthesis ijpsonline.comijpsonline.com. Refluxing conditions are common, for instance, in refluxing methanol for the Van Leusen reaction semanticscholar.orgnih.gov.
Pressure: While most oxazole syntheses are performed at atmospheric pressure, the use of a pressure reactor can dramatically accelerate the reaction. In one study of the Van Leusen reaction, heating the mixture at 105 °C in a sealed pressure reactor reduced the required reaction time from several hours to just 20 minutes, demonstrating a significant process optimization sciforum.net.
Green Chemistry Approaches in Oxazole Synthesis (e.g., Microwave-Assisted, Ionic Liquids)
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for oxazole synthesis. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency ijpsonline.comijpsonline.com.
Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique in organic synthesis due to its ability to rapidly heat reactions, leading to significant reductions in reaction times and often improved product yields nih.govrsc.org. Microwave-assisted Van Leusen reactions have been reported to produce 5-aryl-1,3-oxazoles with high efficiency nih.govnih.gov. The direct interaction of microwaves with the polar molecules in the reaction mixture allows for rapid and uniform heating, which is more efficient than conventional heating methods rsc.org.
Ionic Liquids (ILs): As mentioned previously, ionic liquids are considered green solvents due to their low vapor pressure, thermal stability, and recyclability scirp.orgresearchgate.net. In oxazole synthesis, ILs can serve as the reaction medium for one-pot procedures, simplifying the process and reducing waste ijpsonline.commdpi.com. The dielectric properties of ionic liquids make them particularly suitable for use in microwave-assisted synthesis, as they absorb microwave energy efficiently nih.gov.
Aqueous Reaction Media: The use of water as a solvent is highly desirable from a green chemistry perspective. An efficient Van Leusen reaction has been developed using water as a solvent in the presence of β-cyclodextrin, which helps to solubilize the organic reactants mdpi.com.
| Green Approach | Advantage | Application in Oxazole Synthesis | Reference |
| Microwave Irradiation | Reduced reaction time, increased yields, energy efficiency. | Used to accelerate Van Leusen and other cyclization reactions. | ijpsonline.comnih.govnih.gov |
| Ionic Liquids | Recyclable solvent, low volatility, can act as catalyst. | Employed as a medium for one-pot Van Leusen synthesis. | ijpsonline.commdpi.com |
| Water as Solvent | Environmentally benign, safe, inexpensive. | Used with β-cyclodextrin for the Van Leusen reaction. | mdpi.com |
Precursor Synthesis and Functional Group Introduction Strategies
The synthesis of a specifically substituted molecule like this compound requires careful planning for the synthesis of its precursors and the strategic introduction of its key functional groups (the oxazole ring, the bromo group, and the methyl group).
Precursor Synthesis: A common and efficient route to 5-substituted oxazoles is the Van Leusen reaction researchgate.netnih.gov. For the target molecule, this would involve the reaction of 5-bromo-2-methylbenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC). The synthesis of this aldehyde precursor is a critical first step. It can be prepared through established methods such as the formylation of 4-bromo-1-methylbenzene or the selective bromination of 2-methylbenzaldehyde at the meta-position relative to the methyl group.
Functional Group Introduction Strategies:
Introduction of the Phenyl Substituent: In the Van Leusen approach, the entire "5-Bromo-2-methylphenyl" moiety is introduced in a single step via the aldehyde precursor nih.gov.
Formation of the Oxazole Ring: The oxazole heterocycle is formed during the key cyclization step of the chosen synthetic method (e.g., the reaction between the aldehyde and TosMIC) researchgate.net.
Post-Synthesis Modification: An alternative strategy involves synthesizing a simpler oxazole and then introducing the desired functional groups. For example, one could start with 5-bromooxazole and use a palladium-catalyzed Suzuki-Miyaura coupling reaction with (2-methyl-5-formylphenyl)boronic acid (if the aldehyde was protected) or a similar organometallic reagent to introduce the substituted phenyl ring researchgate.net. Another example of post-synthesis modification is the "halogen dance" reaction, where a bromine atom on the oxazole ring can be induced to migrate to a different position, allowing for regioselective functionalization nih.gov.
Reactivity and Derivatization Strategies of 5 5 Bromo 2 Methylphenyl 1,3 Oxazole
Electrophilic Aromatic Substitution Patterns
The electrophilic aromatic substitution (EAS) patterns of 5-(5-Bromo-2-methylphenyl)-1,3-oxazole are dictated by the interplay of the directing effects of three distinct substituents on the phenyl ring and the inherent reactivity of the oxazole (B20620) heterocycle.
The oxazole ring itself is electron-deficient and generally undergoes electrophilic substitution at the C5 position, a reaction that typically requires the presence of activating, electron-donating groups. wikipedia.orgtandfonline.com However, in the title compound, the C5 position is already substituted by the phenyl ring. The oxazole ring acts as an electron-withdrawing, deactivating group with meta-directing effects on the attached phenyl ring.
On the phenyl ring, the substituents are:
Methyl group (-CH₃): An activating, ortho, para-directing group.
Bromine atom (-Br): A deactivating, ortho, para-directing group.
1,3-Oxazol-5-yl group: A deactivating, meta-directing group.
The potential sites for electrophilic attack on the 2-methyl-5-bromophenyl ring are C3, C4, and C6. The directing effects of the substituents converge to influence the regioselectivity:
Position C3: ortho to the methyl group (activating) and meta to the bromine (neutral effect).
Position C4: para to the methyl group (activating), ortho to the bromine (activating), and ortho to the oxazole (deactivating).
Position C6: ortho to the methyl group (activating), ortho to the bromine (activating), and meta to the oxazole (activating).
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom attached to the phenyl ring is a key site for nucleophilic substitution, primarily through transition metal-catalyzed cross-coupling reactions, which are discussed in detail in section 3.4.
Direct nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces the bromide, is generally challenging for aryl bromides unless the ring is sufficiently activated by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the oxazole ring is electron-withdrawing, but its influence from the meta position is not strong enough to facilitate SₙAr under standard conditions. Nucleophilic attack on the oxazole ring itself is uncommon and can often lead to ring cleavage rather than simple substitution. pharmaguideline.comthepharmajournal.com Therefore, direct displacement of the bromine by nucleophiles like amines, alkoxides, or cyanides typically requires harsh conditions and is not a preferred synthetic route.
Oxidative and Reductive Transformations of the Oxazole Core
The 1,3-oxazole ring exhibits moderate stability towards oxidative and reductive conditions. Its reactivity is often dependent on the substituents and the specific reagents used.
Oxidative Transformations: The oxazole ring can be susceptible to oxidative cleavage. pharmaguideline.com Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can open the ring. pharmaguideline.com Photo-oxidation is another known transformation pathway for substituted oxazoles. tandfonline.com However, the stability can be significant. For example, some substituted oxazoles can withstand oxidation by reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), although this can also lead to ring degradation. wikipedia.org In some cases, oxidation can occur at other parts of the molecule without affecting the heterocycle; for instance, the sulfur atom in the related benzothiazole (B30560) structure can be selectively oxidized to a sulfoxide (B87167) or sulfone. The stability of this compound to specific oxidants would need empirical validation, but harsh conditions are generally expected to compromise the oxazole core.
Reductive Transformations: The oxazole ring is generally resistant to reduction under catalytic hydrogenation conditions (e.g., H₂/Pd) that would typically reduce a nitro group or a carbon-carbon double bond. Electrochemical reduction of the oxazole ring has been reported to occur, typically at the C2 position. tandfonline.com Derivatives such as 5-hydroxyoxazoles have been shown to be unstable, readily undergoing ring-opening. nih.gov For the title compound, standard reductive methods like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are not expected to affect the aromatic oxazole ring or the phenyl system.
Transition Metal-Catalyzed Functionalization at Bromine and Aromatic Sites
The aryl bromide moiety is an exceptionally versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. These methods are central to the derivatization of this compound.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a robust method for synthesizing biaryl compounds.
Heck Reaction: The palladium-catalyzed Heck reaction couples the aryl bromide with an alkene, providing a powerful tool for synthesizing substituted styrenes and other vinylated aromatics. organic-chemistry.orgmdpi.comyoutube.com The reaction typically exhibits high stereoselectivity for the trans isomer. youtube.com
Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, often with copper(I) as a co-catalyst. It is a highly effective method for synthesizing aryl-alkyne structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine (primary or secondary). nih.govnih.gov It is a premier method for synthesizing arylamines and is compatible with a wide range of heterocyclic substrates. researchgate.netmdpi.com
C-H Activation/Arylation: Direct arylation via C-H activation offers an alternative strategy. Palladium catalysts can mediate the coupling of aryl halides with the C-H bonds of other (hetero)aromatic systems. For oxazoles, C-H functionalization can be directed to the C2 or C5 positions of the oxazole ring or to the phenyl ring. nih.govresearchgate.netorganic-chemistry.org
The following table summarizes the key transition metal-catalyzed reactions applicable to the title compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | C-C | Biaryl derivative |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C | Vinylated derivative |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp) | Alkynylated derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, XPhos, NaOtBu | C-N | Arylamine derivative |
| Stille Coupling | Organostannane (Ar'-SnBu₃) | Pd(PPh₃)₄ | C-C | Biaryl derivative |
| Cyanation | Zn(CN)₂ or KCN | Pd(PPh₃)₄ | C-CN | Benzonitrile derivative |
Exploitation of the Oxazole Ring for Heterocycle Fusion
The 1,3-oxazole ring can participate in cycloaddition reactions, serving as a precursor for the synthesis of other heterocyclic systems. The most prominent of these transformations is the Diels-Alder reaction.
In the Diels-Alder reaction, the oxazole acts as an azadiene (a diene containing a nitrogen atom). numberanalytics.com It reacts with a dienophile, such as an alkene or alkyne, to form a bicyclic intermediate which typically undergoes a subsequent loss of water or another small molecule to aromatize into a pyridine (B92270) ring. wikipedia.org This strategy is a powerful method for constructing highly substituted pyridine derivatives. The reaction can be facilitated by Lewis acids or by the presence of electron-donating groups on the oxazole or electron-withdrawing groups on the dienophile. scilit.comacs.org
Beyond the Diels-Alder reaction, the oxazole ring can undergo other rearrangements and transformations. Reaction with certain reagents can induce ring-opening followed by recyclization to form different heterocycles, such as pyrroles or thiazolines, providing a pathway to structurally diverse molecules from a common oxazole precursor. rsc.orggrowingscience.comresearchgate.net
Development of Library Synthesis and High-Throughput Derivatization Methods
The robust and versatile nature of the transition metal-catalyzed cross-coupling reactions described in section 3.4 makes this compound an ideal scaffold for the development of chemical libraries. Library synthesis relies on parallel processing, where a common starting material is reacted with a diverse set of building blocks to rapidly generate a large collection of related analogues.
Using the aryl bromide as a reactive handle, a library of derivatives can be synthesized in a high-throughput fashion. For example, by arraying the parent compound in a multi-well plate, parallel Suzuki-Miyaura couplings can be performed with a collection of different boronic acids to create a library of biaryl compounds. Similarly, parallel Buchwald-Hartwig aminations with a diverse set of amines can yield a library of arylamine derivatives. mdpi.com These high-throughput methods are invaluable in medicinal chemistry for structure-activity relationship (SAR) studies and drug discovery. The reliability of these coupling reactions allows for automated or semi-automated synthesis platforms to be employed, significantly accelerating the discovery of novel compounds with desired properties.
Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Techniques
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Chemical shifts (δ) in ¹H NMR are indicative of the local electronic environment of a proton. For instance, in the related compound (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, the proton signals are observed in specific regions of the spectrum. mdpi.com Protons on the aromatic rings typically appear in the downfield region (δ 7.22-7.88 ppm), while the methyl group protons of the tolyl substituent appear in the upfield region (δ 2.39 ppm). mdpi.com The coupling patterns (e.g., singlets, doublets, triplets) arise from spin-spin coupling between neighboring protons and provide valuable information about the connectivity of the carbon skeleton.
To illustrate, consider the ¹H NMR data for a selection of bromo-substituted heterocyclic compounds:
| Compound Name | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |
| (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole mdpi.com | CDCl₃ | 7.88 (d, J = 8.1, 2H), 7.76 (d, J = 8.1, 2H), 7.43–7.30 (m, 8H), 7.25–7.22 (m, 2H), 6.01 (s, 1H), 2.39 (s, 3H) |
| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate researchgate.net | Not Specified | 7.97 (d, J = 9.3, 2H), 6.95 (d, J = 8.8, 2H) |
| 5-bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amine mdpi.com | CDCl₃ | 7.86 (d, J = 6.9, 3H), 7.18 (d, J = 7.5, 3H), 7.12 (d, J = 8.0, 1H), 6.98 (s, 2H), 2.34 (s, 3H) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.
For example, in the spectrum of (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole, the carbon atoms of the aromatic rings and the oxazole (B20620) core resonate at distinct chemical shifts. mdpi.com The quaternary carbon attached to the bromine atom and the carbonyl carbon of the oxazole ring would be expected to have characteristic chemical shifts.
The following table presents ¹³C NMR data for several related bromo-substituted heterocyclic compounds:
| Compound Name | Solvent | Chemical Shifts (δ ppm) |
| (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole mdpi.com | CDCl₃ | 161.9, 152.7, 142.8, 137.8, 135.9, 129.3, 128.7, 128.6, 128.3, 128.1, 128.0, 123.2, 101.5, 76.3, 21.6 |
| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate researchgate.netvensel.org | Not Specified | The δ values of the aliphatic and aromatic carbons were in their expected ranges. researchgate.net |
| 5-bromo-1-p-tolyl-1H-benzo[d]imidazol-2-amine mdpi.com | DMSO-d₆ | 158.42, 142.54, 140.36, 138.02, 137.53, 128.95, 128.85, 128.22, 127.79, 124.96, 119.63, 112.46, 111.18, 21.15 |
Advanced 2D NMR Experiments for Connectivity and Stereochemistry (e.g., COSY, HSQC, HMBC)
While ¹H and ¹³C NMR provide foundational information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and establishing the complete molecular structure.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in a spin system.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C), allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments.
Although specific 2D NMR data for 5-(5-bromo-2-methylphenyl)-1,3-oxazole is unavailable, the application of these techniques would be essential for its structural confirmation. For instance, HMBC would be critical in establishing the connectivity between the 2-methylphenyl ring and the 5-position of the oxazole ring.
Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound with high accuracy and offers insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule.
For a compound like this compound, the presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of the molecular ion upon electron impact can provide valuable structural information. arkat-usa.org For example, the HRMS (EI) data for (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole showed a calculated m/z for the molecular ion [M]⁺ of 403.0572, with a found value of 403.0574, confirming its elemental composition. mdpi.com
Vibrational Spectroscopy Applications (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
For this compound, IR spectroscopy would be expected to show characteristic absorption bands for:
C-H stretching of the aromatic and methyl groups.
C=N and C=C stretching vibrations of the oxazole ring.
C-O-C stretching of the oxazole ring.
C-Br stretching vibration.
The IR spectrum of the related compound (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole shows bands at 1670 cm⁻¹ and 1638 cm⁻¹, which can be attributed to stretching vibrations within the molecule. mdpi.com Similarly, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate has been characterized by IR spectroscopy. researchgate.netvensel.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined.
While a crystal structure for this compound has not been reported, analysis of related structures provides insight into the type of data obtained. For example, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate was determined by single-crystal X-ray diffraction. vensel.org The analysis revealed a monoclinic crystal system with the space group P2₁/n. vensel.org
Similarly, the structure of (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole was confirmed by X-ray crystallographic analysis, which also established the E configuration of the double bond. mdpi.com The crystallographic data for this compound is summarized in the table below.
| Compound Name | Crystal System | Space Group | Unit Cell Parameters |
| (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole mdpi.com | Orthorhombic | P2₁2₁2₁ | a = 10.3210(3) Å, b = 11.2335(3) Å, c = 16.5913(5) Å |
| Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate vensel.org | Monoclinic | P2₁/n | a = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å, β = 100.066(11)° |
| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole nih.gov | Orthorhombic | P2₁2₁2₁ | a = 5.8052(2) Å, b = 7.7010(3) Å, c = 27.4363(8) Å |
| 5-Bromo-2-methyl-3-(3-methylphenylsulfinyl)-1-benzofuran nih.gov | Triclinic | P-1 | a = 8.4209(1) Å, b = 8.9042(1) Å, c = 10.8628(1) Å, α = 106.956(1)°, β = 90.441(1)°, γ = 108.900(1)° |
| 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran nih.gov | Triclinic | P-1 | a = 7.6375(2) Å, b = 9.5170(2) Å, c = 11.2413(2) Å, α = 75.513(1)°, β = 84.848(1)°, γ = 71.626(1)° |
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" without resorting to speculation or including data from unrelated compounds, which would violate the instructions of the prompt. Fulfilling the request would require access to specific research that does not appear to be in the public domain.
Computational and Theoretical Investigations of 5 5 Bromo 2 Methylphenyl 1,3 Oxazole
Tautomerism and Isomerism Investigations within the Oxazole (B20620) System
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry, particularly in heterocyclic systems. nih.govmdpi.com For 5-(5-Bromo-2-methylphenyl)-1,3-oxazole, theoretical investigations can elucidate the potential for tautomeric forms, even though the aromaticity of the oxazole ring suggests that non-aromatic tautomers would be significantly less stable. Computational chemistry provides powerful tools to predict the relative stabilities of such isomers. orientjchem.org
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the energies of potential tautomers and the transition states connecting them. orientjchem.org These calculations can determine the equilibrium populations of different tautomeric forms in the gas phase and in various solvents, offering insights into how the molecular environment might influence the tautomeric equilibrium. orientjchem.org While the canonical 1,3-oxazole form of this compound is expected to be the most stable, a comprehensive theoretical study would also consider other potential, albeit likely high-energy, tautomers and isomers.
Isomerism in this context also includes positional isomers, where the substituents on the phenyl or oxazole rings are in different positions, and conformational isomers, arising from rotation around the single bond connecting the phenyl and oxazole rings. The "halogen dance" is a known isomerization reaction in some heterocyclic systems where a halogen atom can migrate to a different position on the ring, a possibility that could be computationally explored for this compound. nih.gov
Below is a conceptual table illustrating potential, though likely hypothetical, tautomers and a positional isomer of the parent compound for the purpose of theoretical investigation.
| Compound Name | Structure | Type | Notes |
| This compound | Canonical Form | The aromatic and most stable form. | |
| 5-(5-Bromo-2-methylphenyl)-1,3-oxazol-2(3H)-one | Tautomer (Hypothetical) | A keto tautomer; likely high in energy due to loss of aromaticity. | |
| 5-(5-Bromo-2-methylphenyl)-1,3-oxazolium-4-olate | Tautomer (Hypothetical) | A zwitterionic tautomer; its stability would be highly dependent on the solvent. | |
| 4-(5-Bromo-2-methylphenyl)-1,3-oxazole | Positional Isomer | An isomer where the substituted phenyl group is at position 4 of the oxazole ring instead of position 5. |
Quantitative Structure-Activity Relationship (QSAR) Methodology Development
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wisdomlib.orgtandfonline.com The development of a robust QSAR model for a class of compounds like this compound can guide the synthesis of new derivatives with potentially enhanced therapeutic effects. wisdomlib.orgtandfonline.com
The process of developing a QSAR model involves several key steps. Initially, a dataset of molecules with known biological activities is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the biological activity. wisdomlib.org The predictive power of the resulting model is rigorously assessed through internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds. wikipedia.org
For oxazole derivatives, various types of molecular descriptors have been shown to be important in QSAR studies. researchgate.net These can be broadly categorized as follows:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the number of rotatable bonds or the Wiener index.
Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Steric descriptors: These describe the three-dimensional shape and size of the molecule, such as molecular volume and surface area.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.
A hypothetical QSAR study of this compound and its derivatives would involve the calculation of a wide range of such descriptors to identify those that are most influential in determining the biological activity of interest.
The table below provides examples of molecular descriptors that would be relevant for developing a QSAR model for this class of compounds.
| Descriptor Class | Example Descriptors | Potential Relevance |
| Topological | Molecular Connectivity Indices (e.g., Chi indices), Balaban J index | Encodes information about the size, shape, and degree of branching of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Relates to the molecule's ability to participate in electrostatic interactions and its chemical reactivity. |
| Steric | Molar Refractivity, Molecular Volume, Surface Area | Describes the size and shape of the molecule, which can be crucial for binding to a biological target. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. |
| Quantum Chemical | Mulliken Charges, Electrostatic Potential | Provides detailed information about the electron distribution and potential interaction sites within the molecule. mdpi.com |
By identifying the key descriptors that correlate with biological activity, a QSAR model can provide valuable insights into the mechanism of action and guide the rational design of more potent and selective analogs of this compound.
Advanced Research Applications of the 5 5 Bromo 2 Methylphenyl 1,3 Oxazole Core
Strategic Utilization as a Synthetic Building Block for Complex Molecules
The strategic value of 5-(5-bromo-2-methylphenyl)-1,3-oxazole lies in its capacity to serve as a foundational unit for the synthesis of elaborate organic molecules. The oxazole (B20620) ring is a common motif in many biologically active natural products, particularly those isolated from marine microorganisms. lifechemicals.com The presence of the bromo- and methyl-substituted phenyl ring provides specific sites for chemical modification, making it a highly adaptable building block. The bromine atom, in particular, is a key functional handle for a variety of cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds. This versatility allows chemists to integrate the oxazole core into larger, more complex structures.
The generation of chemical libraries containing diverse yet structurally related compounds is a cornerstone of modern drug discovery and materials science. The this compound core is an excellent starting point for scaffold diversification. The bromine atom on the phenyl ring is readily exploited in metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide array of chemical groups, rapidly generating a library of analogs from a single precursor.
For instance, techniques developed for other bromo-substituted heterocyclic scaffolds can be applied here. nih.govresearchgate.net Solid-phase combinatorial chemistry, a method used to diversify scaffolds like 5-(hydroxymethyl)oxazole, demonstrates how a reactive site can be used to introduce various functional groups such as aryl ethers, thioethers, and amides. nih.govresearchgate.net This approach, when applied to the bromo-phenyl moiety of the target compound, can produce a large set of derivatives for screening purposes. The goal of such library synthesis is to explore the chemical space around a core scaffold to identify compounds with optimized properties. nih.gov
Table 1: Potential Cross-Coupling Reactions for Library Diversification
| Reaction Name | Reactant | Metal Catalyst | Bond Formed | Potential Substituent Introduced |
|---|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester | Palladium | C-C | Aryl, Heteroaryl, Alkyl |
| Heck Coupling | Alkene | Palladium | C-C | Alkenyl |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C | Alkynyl |
| Buchwald-Hartwig | Amine, Alcohol | Palladium | C-N, C-O | Amino, Alkoxy groups |
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. semanticscholar.org The use of aminoazoles as building blocks in MCRs is well-documented, highlighting the potential for azole-containing compounds to participate in complex, one-pot syntheses. semanticscholar.orgfrontiersin.org While specific MCRs involving this compound are not extensively reported, its structure suggests potential applications. The nitrogen atom of the oxazole ring possesses a lone pair of electrons and could act as a nucleophilic or basic site to initiate or participate in MCR cascades. mdpi.com Furthermore, the entire molecule could be constructed via an MCR, or it could be used as a component in reactions like the Biginelli or Hantzsch-type condensations, which often involve aldehydes, active methylene (B1212753) compounds, and a heteroatom-containing reactant. frontiersin.org
Exploration of the Oxazole Core in Materials Science Applications
The 1,3-oxazole ring is a five-membered aromatic heterocycle that, when conjugated with other aromatic systems like the phenyl group in this compound, can exhibit interesting photophysical properties. This makes the oxazole core a target for exploration in materials science, particularly in the development of organic electronics.
The optical and electronic properties of molecules are determined by their electronic structure, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the conjugated π-system extends across both the oxazole and phenyl rings. This conjugation typically leads to absorption of UV or visible light and can result in fluorescence, where light is emitted upon relaxation from an excited electronic state.
Theoretical calculations can predict these properties. The methyl group (-CH₃) on the phenyl ring is a weak electron-donating group, which tends to raise the HOMO energy level. The bromine atom (-Br) is an electron-withdrawing group via induction but can also participate in resonance. Its most significant impact, however, may come from the "heavy-atom effect," which can promote intersystem crossing from the singlet excited state to a triplet state, potentially leading to phosphorescence. The interplay of these substituents on the conjugated backbone allows for the fine-tuning of the molecule's emission wavelength and quantum yield.
The potential fluorescent properties of the oxazole core form the basis for its application in OLEDs and chemical sensors.
OLEDs: Efficient light emission is a key requirement for materials used in OLEDs. By modifying the structure of this compound, its emission color and efficiency could be tuned. The bromine atom serves as a convenient site for introducing other functional groups through cross-coupling, allowing for the extension of the π-conjugated system or the attachment of charge-transporting moieties to optimize performance within an OLED device.
Sensors: The fluorescence of the oxazole core can be sensitive to its local environment. Changes in polarity, pH, or the presence of specific analytes (like metal ions or quenching agents) could alter the fluorescence intensity or wavelength. This phenomenon, known as fluorescence quenching or enhancement, is a primary mechanism for fluorescent chemical sensors. The this compound scaffold could be functionalized via its bromine atom to include a specific receptor site for a target analyte, creating a selective sensor.
Role in Catalyst Design and Ligand Development for Metal-Mediated Transformations
Heterocyclic compounds are ubiquitous as ligands in coordination chemistry and catalysis. lifechemicals.com The nitrogen atom in the 1,3-oxazole ring is an sp²-hybridized N-donor that can coordinate to a transition metal center. mdpi.com This makes this compound a potential candidate for development as a ligand in metal-mediated catalysis.
The design of such a ligand would leverage several features of the molecule. The oxazole nitrogen provides the coordination site. The bulky 2-methylphenyl group attached to the oxazole ring would create a specific steric environment around the metal center, which can influence the selectivity (e.g., enantioselectivity) of a catalytic reaction. In a study involving vanadium catalysts, substituted oxazole-based ligands were shown to influence both catalyst activity and the properties of the resulting polymers in ethylene (B1197577) polymerization. mdpi.com This demonstrates the principle that modifying the oxazole ligand structure directly impacts the catalytic outcome. The bromine atom offers a route to create more complex ligand systems, such as bidentate or multidentate ligands, by linking the molecule to another coordinating fragment.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of oxazole (B20620) derivatives has traditionally relied on methods like the Van Leusen, Robinson-Gabriel, or Bredereck reactions. ijpsonline.comresearchgate.net While effective, these conventional routes can sometimes involve harsh conditions or produce significant chemical waste. nih.gov Future research should prioritize the development of novel and sustainable, or "green," synthetic pathways for 5-(5-Bromo-2-methylphenyl)-1,3-oxazole.
Green chemistry approaches aim to improve efficiency and minimize environmental impact. ijpsonline.comnih.gov This includes the use of microwave-assisted synthesis, ultrasound techniques, and the application of reusable catalysts or eco-friendly solvents like ionic liquids. ijpsonline.comnih.gov For instance, a modified Van Leusen synthesis using an ionic liquid has been shown to produce high yields for 4,5-disubstituted oxazoles, and the solvent could be reused multiple times. organic-chemistry.org Another promising avenue is visible-light photocatalysis, which can enable the synthesis of substituted oxazoles from readily available materials at room temperature, thereby reducing energy consumption. organic-chemistry.org
Adapting these green methodologies to the specific synthesis of this compound could offer substantial benefits over traditional approaches.
Table 1: Comparison of Synthetic Methodologies for Oxazole Synthesis
| Methodology | Conventional Approach (e.g., Classic Van Leusen) | Green/Novel Approach (e.g., MW-assisted, Photocatalysis) | Potential Advantage for Target Compound |
|---|---|---|---|
| Energy Input | Often requires prolonged heating (reflux). | Reduced reaction times and lower energy use. ijpsonline.com | Faster, more energy-efficient production. |
| Solvents | Often uses volatile organic compounds (VOCs). | Use of water, ionic liquids, or solvent-free conditions. ijpsonline.com | Reduced environmental footprint and potential for solvent recycling. |
| Catalysts | May use stoichiometric, non-recoverable reagents. | Use of recoverable catalysts or catalyst-free systems. nih.govorganic-chemistry.org | Lower cost and less waste. |
| Yield & Purity | Can have variable yields and require extensive purification. | Often results in higher yields and cleaner reactions. nih.gov | More efficient synthesis with easier workup. |
Advanced Mechanistic Insights into Reactivity
A profound understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The compound features several reactive sites: the oxazole ring itself, the bromine-substituted phenyl ring, and the methyl group.
Future research could employ advanced computational and experimental techniques to gain deeper mechanistic insights. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, identify transition states, and predict the regioselectivity of further substitutions. researchgate.net This would be particularly valuable for understanding the reactivity of the C-Br bond in cross-coupling reactions or electrophilic substitution on the phenyl ring.
Experimental methods such as kinetic studies and the isolation and characterization of reaction intermediates can validate computational models. researchgate.net Such studies could elucidate the precise mechanism of oxazole ring formation or explore phenomena like the "halogen dance" isomerization, which is relevant for halogenated heterocycles. thieme-connect.de A detailed understanding of these processes would allow for more precise control over the synthesis of specific derivatives.
High-Throughput Screening of Derivatization Reactions
The structure of this compound makes it an excellent candidate for derivatization to create a library of novel compounds. The bromine atom is a particularly useful handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. tandfonline.commdpi.com High-Throughput Screening (HTS) offers a powerful methodology to rapidly explore these derivatization possibilities. nih.gov
HTS allows for the parallel execution of hundreds or thousands of reactions, enabling the rapid identification of optimal reaction conditions (catalysts, ligands, bases, solvents) and the exploration of a broad substrate scope. nih.govnih.gov This approach could be used to efficiently synthesize a diverse library of analogues of this compound, where the bromine atom is replaced with various aryl, alkyl, or nitrogen-containing groups. tandfonline.com Such a library would be invaluable for structure-activity relationship (SAR) studies in drug discovery or for screening for new materials properties. researchgate.net
Table 2: Potential High-Throughput Screening for Derivatization
| Reaction Type | Target Site | Potential Reagents | Goal of Derivatization |
|---|---|---|---|
| Suzuki Coupling | C-Br bond | Various boronic acids/esters | Introduce new aryl or heteroaryl groups. tandfonline.com |
| Buchwald-Hartwig Amination | C-Br bond | Primary/secondary amines | Create novel amine derivatives for biological screening. |
| Sonogashira Coupling | C-Br bond | Terminal alkynes | Introduce alkynyl moieties for materials science applications. |
| Oxidation | Methyl group | Oxidizing agents | Form aldehyde or carboxylic acid derivatives for further functionalization. |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Properties
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. nih.govrsc.org Integrating these tools into the study of this compound represents a significant future opportunity. ML models can be trained on existing chemical data to predict a wide range of outcomes, saving considerable time and resources. researchgate.net
For this specific compound, AI could be used to:
Predict Synthetic Routes: Retrosynthesis algorithms can propose novel and efficient synthetic pathways. rsc.org
Optimize Reaction Conditions: ML models can predict the optimal catalyst, solvent, and temperature for derivatization reactions, minimizing the need for extensive experimental screening.
Predict Physicochemical Properties: Models can estimate properties like solubility, lipophilicity, and thermal stability for virtual derivatives before they are synthesized. nih.govjcchems.com
Forecast Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can predict the potential biological activity (e.g., antifungal, anticancer) of novel analogues, helping to prioritize which compounds to synthesize for experimental testing. researchgate.netresearchgate.net
By leveraging AI, researchers can conduct virtual screenings of thousands of potential derivatives, focusing laboratory efforts on the most promising candidates. acs.org
Table 3: Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Synthesis | Algorithms predict reaction outcomes and suggest optimal conditions. rsc.org | Accelerates the discovery of new derivatives and improves synthetic efficiency. |
| QSAR Modeling | Correlates chemical structures with biological activity. researchgate.net | Guides the design of compounds with enhanced therapeutic potential. |
| Property Prediction | Models forecast key physicochemical and ADME properties. jcchems.com | Reduces late-stage failures in drug development by pre-screening for desirable properties. |
| De Novo Design | Generative models design entirely new molecules based on desired properties. | Creates novel molecular scaffolds based on the core structure for unexplored applications. |
Exploration of Advanced Materials Applications Beyond Current Scope
While many oxazole derivatives are explored for their biological activity, the unique electronic and structural features of this compound suggest its potential use in advanced materials science—an avenue that remains largely unexplored. semanticscholar.org The combination of a conjugated oxazole ring system with a halogenated phenyl group provides a scaffold that could be tailored for various material applications.
Future research should investigate the potential of this compound and its derivatives in fields such as:
Organic Electronics: The conjugated π-system of the molecule could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics. The bromine atom serves as a convenient site for modification to tune the electronic properties.
Functional Polymers: The compound could be polymerized, using the bromo-substituent as a reactive site, to create functional polymers with unique optical, thermal, or conductive properties.
Luminescent Materials: Aryl-substituted oxazoles are known to exhibit fluorescence. Research could focus on synthesizing derivatives with tailored photophysical properties for applications in chemical sensing or bio-imaging.
Coordination Chemistry: The nitrogen and oxygen atoms of the oxazole ring can act as ligands to coordinate with metal ions, opening the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with catalytic or gas storage capabilities.
This exploration would significantly broaden the applicability of this class of molecules beyond the traditional focus on medicinal chemistry. mdpi.com
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-(5-Bromo-2-methylphenyl)-1,3-oxazole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Van Leusen’s oxazole synthesis , starting from substituted benzaldehydes. A general protocol involves reacting 5-bromo-2-methylbenzaldehyde with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base. Post-reaction, the product is extracted with methyl tert-butyl ether and purified via column chromatography. Yield optimization requires controlled temperature, solvent selection (e.g., methanol for cyclization), and catalyst stoichiometry .
- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via -NMR to confirm cyclization.
Q. How can structural characterization of this compound be performed to ensure purity and correct stereochemistry?
- Methodology : Use spectroscopic techniques :
- NMR : - and -NMR to confirm substitution patterns (e.g., bromine and methyl groups on the phenyl ring).
- Mass Spectrometry (HRMS-ESI) : Verify molecular weight (e.g., [M+H]+ ion at m/z 254.08 for CHBrNO) .
- Elemental Analysis : Confirm C, H, N, Br content within ±0.4% deviation.
Q. What preliminary biological screening approaches are suitable for evaluating its pharmacological potential?
- Methodology : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For example, oxazole derivatives like OXL-1 to OXL-6 showed IC values <10 µM in breast cancer models . Pair with docking studies (AutoDock Vina) to predict interactions with targets like aromatase or PLK-1 kinase. Prioritize derivatives with docking scores ≤-8.0 kcal/mol for further validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities and inform SAR studies?
- Methodology : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Use SHELXL for refinement, analyzing dihedral angles between oxazole and phenyl rings (e.g., 10.7° vs. 64.1° in analogous compounds) to assess planarity and steric effects. Disorder in halogen positions (e.g., bromine) can be modeled with occupancy refinement .
- Application : Correlate crystallographic data with bioactivity; e.g., planar structures may enhance DNA intercalation .
Q. How do halogen substitutions (Br vs. Cl/F) impact electronic properties and binding affinity?
- Methodology : Compare Hammett σ constants (Br: +0.26; Cl: +0.47) to evaluate electron-withdrawing effects on reactivity. Use DFT calculations (Gaussian 09) to map electrostatic potentials and identify nucleophilic/electrophilic sites. For example, bromine enhances halogen bonding with protein residues (e.g., carbonyl oxygen in PLK-1), while fluorine improves metabolic stability .
- Data Contradiction : If brominated analogs show lower in vitro activity than chlorinated ones despite higher computational binding scores, investigate solubility (logP) or cell permeability (PAMPA assay) as confounding factors .
Q. What strategies address discrepancies between computational docking predictions and experimental bioactivity data?
- Methodology :
Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability.
Free Energy Perturbation (FEP) : Calculate ∆∆G values for bromine vs. methyl substitutions to quantify affinity differences.
Off-Target Screening : Use kinome-wide profiling to identify unintended kinase interactions .
Q. How can regioselective functionalization of the oxazole ring be achieved for SAR exploration?
- Methodology :
- Electrophilic Substitution : Brominate position 5 using NBS (N-bromosuccinimide) in DMF at 0°C.
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh)/KPO to introduce aryl groups at position 2.
- Protection/Deprotection : Use TMS groups to block reactive sites during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
